molecular formula C16H20F2N4O3S B10957327 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine

1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine

Cat. No.: B10957327
M. Wt: 386.4 g/mol
InChI Key: LVTZQNCNCLDMMM-UHFFFAOYSA-N
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Description

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine is a complex organic compound with the molecular formula C₁₆H₂₀F₂N₄O₃S . This compound features a pyrazole ring substituted with a difluoromethyl group and a sulfonyl group, linked to a piperazine ring that is further substituted with a 3-methoxybenzyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting pyrazole compound is then sulfonylated using appropriate sulfonylating agents. The final step involves the coupling of the sulfonylated pyrazole with 3-methoxybenzylpiperazine under suitable reaction conditions .

Industrial production methods for this compound typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of each reaction step .

Chemical Reactions Analysis

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include derivatives of the original compound with modified functional groups.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. The difluoromethyl group and the sulfonyl group are key functional groups that contribute to the compound’s activity. These groups can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{[1-(Difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(3-methoxybenzyl)piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H20F2N4O3S

Molecular Weight

386.4 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-4-yl]sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C16H20F2N4O3S/c1-25-14-4-2-3-13(9-14)11-20-5-7-21(8-6-20)26(23,24)15-10-19-22(12-15)16(17)18/h2-4,9-10,12,16H,5-8,11H2,1H3

InChI Key

LVTZQNCNCLDMMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CN(N=C3)C(F)F

Origin of Product

United States

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